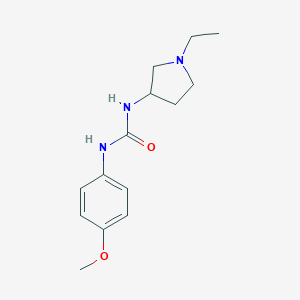
1-Propylpyridine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Propylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with propyl mercaptan under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-chloropyridine, propyl mercaptan
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)
Procedure: The reactants are mixed in the solvent and heated to reflux. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 1-Propylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating agents or aryl halides can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkyl or aryl-substituted pyridinethiones
科学的研究の応用
1-Propylpyridine-2(1H)-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-Propylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
1-Propylpyridine-2(1H)-thione can be compared with other similar compounds such as:
1-Propyl-2(1H)-pyridinone: This compound has a similar structure but contains a carbonyl group instead of a thione group. It exhibits different chemical reactivity and biological properties.
2-Propyl-1H-pyrrole: This compound has a pyrrole ring instead of a pyridine ring. It shows distinct chemical behavior and applications.
Uniqueness: this compound is unique due to its thione group, which imparts specific chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Conclusion
This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry
特性
CAS番号 |
19006-74-7 |
|---|---|
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC名 |
1-propylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |
InChIキー |
GUYLNBGFVBPJTC-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=CC1=S |
正規SMILES |
CCCN1C=CC=CC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B95991.png)

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)

